molecular formula C19H15N3O3S B11691461 4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate

4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate

Cat. No.: B11691461
M. Wt: 365.4 g/mol
InChI Key: WBMSZMQPUXITOY-NHDPSOOVSA-N
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Description

4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

The synthesis of thiophene derivatives, including 4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of various reagents and conditions to achieve the desired thiophene structure. Industrial production methods often utilize these synthetic routes on a larger scale, optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenation or nitration, leading to the formation of different substituted thiophene derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Thiophene derivatives, including 4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate, have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of more complex molecules. In biology and medicine, they exhibit various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For example, some thiophene derivatives act as kinase inhibitors, blocking the activity of enzymes involved in cell signaling pathways. Others may interact with receptors or ion channels, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Thiophene derivatives can be compared with other heterocyclic compounds, such as furan and pyrrole derivatives. While all these compounds contain a five-membered ring with a heteroatom, thiophene derivatives are unique due to the presence of a sulfur atom, which imparts distinct chemical properties. Similar compounds include suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic . These compounds share some structural similarities but differ in their specific applications and mechanisms of action.

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

[4-[(Z)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C19H15N3O3S/c1-13-4-7-15(12-20-13)18(23)22-21-11-14-5-8-16(9-6-14)25-19(24)17-3-2-10-26-17/h2-12H,1H3,(H,22,23)/b21-11-

InChI Key

WBMSZMQPUXITOY-NHDPSOOVSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=C(C=C2)OC(=O)C3=CC=CS3

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3

Origin of Product

United States

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